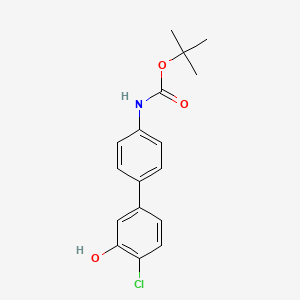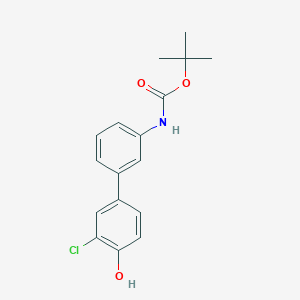
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (5-BSCP) is an organic compound used as a reagent in organic synthesis. It is a derivative of phenol and is widely used in the pharmaceutical, agricultural, and food industries. 5-BSCP is commonly used in the synthesis of various organic compounds, such as drugs, agricultural chemicals, and food additives. The compound is also used in the production of dyes and other chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed to involve the formation of a sulfonium ion intermediate. This intermediate then undergoes a substitution reaction with the 2-chlorophenol, resulting in the formation of the desired product, 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% are not well understood. However, it is believed that the compound has a low toxicity and does not cause any adverse effects. It is important to note that 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% should not be ingested or inhaled, as it may cause irritation to the skin, eyes, and respiratory tract.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in laboratory experiments is its low cost and ease of use. The compound is widely available and can be easily synthesized in a laboratory setting. Furthermore, the compound is non-toxic and does not cause any adverse effects. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in laboratory experiments is its limited solubility in water. As a result, it is important to use an appropriate solvent to ensure that the compound is properly dissolved.
Orientations Futures
There are several potential future directions for the use of 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in scientific research. First, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, the compound could be used in the synthesis of new drugs and other organic compounds. Finally, the compound could be used in the development of new dyes and other chemicals.
Méthodes De Synthèse
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is synthesized through the reaction of 4-t-butylsulfonylphenol and 2-chlorophenol in an aqueous medium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds at a temperature of 50-80°C, and the reaction time is typically 2-6 hours. The reaction yields 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% in a 95% yield.
Applications De Recherche Scientifique
5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as drugs and agricultural chemicals. It has also been used as a catalyst in the synthesis of dyes and other chemicals. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been used in the study of enzyme catalysis and in the synthesis of bioactive compounds.
Propriétés
IUPAC Name |
N-tert-butyl-4-(4-chloro-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)12-6-9-14(17)15(19)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGDHVVZUOMGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)



![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)

